Clinical Development Stage vs. Indazolinone Analogues: Phase 2 Advancement with No Published Efficacy Data
Idenast is the only N-2-(fluorophenylpiperazinylbutyl)-N-1-(4-methoxyphenyl)-substituted indazolinone to have received an INN designation and advanced to Phase 2 clinical trials, as recorded in ChEMBL (Max Phase: 2) [1]. In contrast, the most extensively characterized indazolinone, ICI 207968 (2-(3-pyridylmethyl)indazolinone, CAS 120273-58-7), was precluded from clinical development due to methemoglobin induction in dog blood despite combining potent oral activity and high 5-LO selectivity in preclinical models [2]. ICI D2138 (zileuton, a non-indazolinone 5-LO inhibitor, CAS 111406-87-2) reached FDA approval, but belongs to the N-hydroxyurea chemotype entirely distinct from indazolinones [3]. Critically, no Phase 2 efficacy or safety data for Idenast have been published in any peer-reviewed journal or deposited in clinical trial registries, meaning the basis for its Phase 2 advancement relative to ICI 207968's failure remains undocumented [1][4].
| Evidence Dimension | Clinical development advancement |
|---|---|
| Target Compound Data | Phase 2 (ChEMBL Max Phase: 2); INN assigned 1987; no published trial results [1] |
| Comparator Or Baseline | ICI 207968: Preclinical only; development halted due to MHb induction in dogs [2]; ICI D2138 (zileuton): FDA-approved 5-LO inhibitor, different chemotype [3] |
| Quantified Difference | Idenast advanced to Phase 2 vs. ICI 207968 halted preclinically, but no efficacy or safety data are publicly available for quantitative comparison |
| Conditions | Clinical development status as recorded in ChEMBL, DrugBank, and WHO INN records; preclinical toxicology reported in J Med Chem 1991 for ICI 207968 |
Why This Matters
Phase 2 advancement implies a differentiated safety profile sufficient to pass preclinical toxicology hurdles that halted ICI 207968, but the absence of published data prevents verification of this differentiation for procurement risk assessment.
- [1] ChEMBL Database. CHEMBL2104329 — IDENAST. Max Phase: 2. EMBL-EBI. View Source
- [2] Bruneau P, Delvare C, Edwards MP, McMillan RM. Indazolinones, a new series of redox-active 5-lipoxygenase inhibitors with built-in selectivity and oral activity. J Med Chem. 1991 Mar;34(3):1028-36. PMID: 1848292. View Source
- [3] McMillan RM, Spruce KE, Crawley GC, Walker ER, Foster SJ. Pre-clinical pharmacology of ICI D2138, a potent orally-active non-redox inhibitor of 5-lipoxygenase. Br J Pharmacol. 1992 Dec;107(4):1042-7. PMID: 1334748. View Source
- [4] ClinicalTrials.gov. No registered trials found for Idenast, ICI indazolinone, or CAS 108674-88-0. Search conducted May 2026. View Source
